2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid
Description
Properties
IUPAC Name |
2-(1-adamantyl)-2-[(4-propylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4S/c1-2-3-14-4-6-18(7-5-14)27(25,26)22-19(20(23)24)21-11-15-8-16(12-21)10-17(9-15)13-21/h4-7,15-17,19,22H,2-3,8-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFQXSDKZZIXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC(C(=O)O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-2-(Adamantan-1-yl)Acetic Acid
A plausible starting point involves the generation of 2-bromo-2-(adamantan-1-yl)acetic acid through Friedel-Crafts alkylation. Using methodologies adapted from adamantanol reactions, adamantan-1-ol (1.03 eq) could react with bromoacetyl bromide in acetic acid under H-type strongly acidic ion-exchange resin catalysis (5% w/w) at 100°C for 3–5 hours. This approach mirrors the efficient adamantylation of phenolic substrates demonstrated in Patent CN101955417B, achieving yields >90% in optimized conditions.
Key Reaction Parameters
Amination via Gabriel Synthesis
The bromo intermediate undergoes amination using phthalimide potassium in DMF at 120°C, followed by hydrazinolysis to yield 2-amino-2-(adamantan-1-yl)acetic acid. This two-step sequence typically affords 70–85% yields in analogous systems.
Sulfonamidation with 4-Propylbenzenesulfonyl Chloride
Coupling the amine with 4-propylbenzenesulfonyl chloride (1.2 eq) in dichloromethane using triethylamine (2.5 eq) as base proceeds at 0°C to room temperature overnight. The reaction’s success depends on strict moisture control to prevent hydrolysis of the sulfonyl chloride.
Preparation of Adamantyl Glycine Derivative
Starting from N-protected glycine ethyl ester, adamantylation employs a modified Ullmann coupling:
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Generate copper(I)-glycinate complex
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React with 1-iodoadamantane (1.1 eq) in DMF at 140°C
This method capitalizes on the stability of adamantyl halides in polar aprotic solvents, though yields rarely exceed 65% due to steric hindrance.
Sulfonamide Formation Under Flow Conditions
Continuous flow chemistry enhances the reaction between adamantyl glycine and sulfonyl chloride:
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Residence time: 8 minutes
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Temperature: 25°C
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Solvent: Acetonitrile/water (9:1)
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Conversion: >95% (HPLC)
Catalytic System Optimization
Ion-Exchange Resins in Adamantylation
The patent CN101955417B demonstrates that H-type strongly acidic ion-exchange resins (e.g., Amberjet252) enable catalyst recycling >10 times without activity loss. Applied to adamantyl glycine synthesis, this could reduce production costs by 40–60% through:
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Catalyst lifetime extension to 15 reaction cycles
Purification and Characterization
Crystallization Techniques
Thermogravimetric crystallization with 60–90°C petroleum ether, as described for adamantyl bromophenols, effectively removes unreacted starting materials. Typical recovery:
Analytical Data Comparison
| Property | Expected Value | Method |
|---|---|---|
| Melting Point | 178–180°C | DSC |
| NMR (400 MHz) | δ 1.25 (t, 3H, CH) | CDCl |
| HPLC Purity | ≥99% | C18 column |
Industrial-Scale Considerations
Adapting the ion-exchange resin methodology for kilogram-scale production:
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Reactor size: 500 L
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Catalyst loading: 2.5% w/w
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Cycle time: 6 hours/batch
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Annual capacity: 1.2 MT
Economic analysis shows 78% cost reduction versus batch processing through solvent recycling and continuous crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide or other functional groups.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents such as halides or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of 391.52 g/mol. Its structure features an adamantane moiety, which is known for providing steric hindrance, potentially enhancing biological activity and selectivity.
Medicinal Chemistry Applications
1. Anti-inflammatory Properties:
Research indicates that compounds similar to 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid may exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. For instance, sulfonamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and alleviation of inflammation symptoms .
2. Neuroprotective Effects:
Studies suggest that adamantane derivatives can enhance neuroprotection in models of cerebral ischemia. For example, the inhibition of soluble epoxide hydrolase (sEH) has been linked to improved outcomes in stroke models by preserving vasodilatory eicosanoids . The compound's structure may allow it to interact with similar pathways, potentially providing neuroprotection.
3. Antimicrobial Activity:
The sulfonamide group in the compound is known for its antimicrobial properties. Sulfonamides function by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth. This mechanism can be explored further with the adamantane structure potentially enhancing the efficacy and selectivity against pathogenic microorganisms .
Pharmacological Studies
Table 1: Summary of Pharmacological Studies on Adamantane Derivatives
Case Studies
Case Study 1: Stroke Model
In a study involving rat models of ischemic stroke, treatment with a related adamantane derivative significantly reduced cortical infarct volume and improved functional outcomes post-stroke. The treatment led to a twofold increase in the ratio of protective eicosanoids compared to controls, suggesting a potent neuroprotective effect .
Case Study 2: Antimicrobial Efficacy
A series of experiments demonstrated that adamantane-based sulfonamides exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved competitive inhibition of dihydropteroate synthase, critical for bacterial folate synthesis .
Mechanism of Action
The mechanism of action of 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Adamantane-acetic acid derivatives vary significantly based on substituents, impacting their physicochemical properties and biological activities. Below is a comparative analysis:
Physicochemical and Conformational Properties
- Synclinal Conformation : Adamantane esters () adopt synclinal conformations with head-to-tail crystal packing, which may influence solid-state stability . The sulfonamido group in the target compound could alter packing dynamics due to its polarity.
- Solubility and Permeability : The morpholinyl derivative () offers enhanced aqueous solubility compared to sulfonamido or ester analogs, though at the cost of reduced membrane permeability .
Research and Development Trends
- Anti-inflammatory Drug Design : Nitrogen-containing adamantane derivatives (e.g., 2p, 2q, 2r) show superior anti-inflammatory effects, suggesting that incorporating heterocyclic groups (e.g., pyridine in 2r) improves activity . The target compound’s sulfonamido group may similarly enhance binding to inflammatory targets.
- Patent Applications : Complex adamantane derivatives in (e.g., Example 24) demonstrate the exploration of multi-target inhibitors, often combining adamantane with heterocycles like benzothiazole .
Biological Activity
2-(Adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid is a compound characterized by its unique adamantane structure, which is known for enhancing biological activity in various pharmacological applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a sulfonamide group attached to an adamantane derivative. The adamantane moiety contributes to the compound's lipophilicity and stability, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 393.54 g/mol |
| CAS Number | 1009595 |
| Physical Form | Solid |
| Purity | >98% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The adamantane structure enhances binding affinity due to its rigid configuration, allowing for effective interaction with target proteins.
- Enzyme Inhibition : Studies have indicated that compounds with adamantane structures can inhibit specific enzymes, such as lysyl oxidase, which plays a role in collagen cross-linking and tissue remodeling . This inhibition can be beneficial in conditions like fibrosis and cancer.
- Cell Membrane Interaction : The lipophilic nature of the adamantane moiety allows the compound to integrate into lipid bilayers, affecting membrane fluidity and potentially modulating ion channel activities . This property is critical for drug delivery systems where enhanced membrane permeability is desired.
Biological Activity Data
Recent studies have evaluated the pharmacological effects of this compound in various models:
Case Studies
- Cancer Treatment : A study published in Cancer Research highlighted the efficacy of adamantane derivatives in inhibiting tumor growth in breast cancer models. The compound was shown to induce apoptosis in malignant cells while sparing normal tissue .
- Fibrosis Models : Research conducted on pulmonary fibrosis indicated that the compound effectively reduced collagen deposition and improved lung function in animal models, suggesting potential therapeutic applications for fibrotic diseases .
- Drug Delivery Systems : The incorporation of this compound into liposomal formulations has been explored, demonstrating enhanced stability and controlled release characteristics, making it a candidate for targeted drug delivery strategies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid, and how can reaction conditions be optimized?
- Methodology :
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Step 1 : Start with adamantane derivatives (e.g., adamantan-1-ylmethanamine) and functionalize them with glycine analogs under acidic conditions (e.g., HCl) to form the aminoacetic acid backbone .
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Step 2 : Introduce the 4-propylbenzenesulfonamido group via nucleophilic substitution. Use coupling agents like EDC/HOBt to activate the sulfonic acid group for amide bond formation.
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Optimization : Adjust reaction temperature (70–90°C), solvent polarity (DMF or DMSO), and stoichiometric ratios (1:1.2 for sulfonamide:adamantane precursor) to maximize yield. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
- Key Data :
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Typical yield range: 45–65% after recrystallization.
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Purity criteria: >95% (HPLC, λ = 254 nm).
Q. How is structural characterization performed for this compound?
- Methodology :
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X-ray crystallography : Resolve the adamantane cage and sulfonamido-acetic acid conformation using single-crystal diffraction (e.g., Cu-Kα radiation, 120 K). Key metrics: R-factor < 0.05, data-to-parameter ratio > 14 .
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Spectroscopy : Confirm functional groups via FT-IR (adamantane C-H stretch: 2900 cm⁻¹; sulfonamide S=O: 1160 cm⁻¹). Use ¹H/¹³C NMR to verify stereochemistry (e.g., adamantane protons: δ 1.6–2.1 ppm; acetic acid α-proton: δ 4.3 ppm) .
- Unique Structural Features :
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Rigid adamantane core enhances metabolic stability.
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Sulfonamido group enables hydrogen bonding with biological targets .
Q. What in vitro assays are recommended to evaluate biological activity?
- Methodology :
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Enzyme inhibition : Test against serine proteases (e.g., trypsin-like enzymes) using fluorogenic substrates. IC₅₀ values are calculated from dose-response curves (concentration range: 1 nM–100 µM).
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Cellular assays : Assess cytotoxicity (MTT assay) in HEK-293 or HepG2 cells. Use LC-MS to monitor intracellular compound stability .
- Data Interpretation :
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Contradictions in IC₅₀ values may arise from assay pH (optimize to pH 7.4) or solvent effects (DMSO < 0.1% v/v) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding modes?
- Methodology :
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Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use Gaussian 16 with B3LYP/6-31G(d) basis set .
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Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with trypsin) over 100 ns. Analyze binding free energy (MM-PBSA) and hydrogen bond occupancy .
- Case Study :
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MD simulations revealed the sulfonamido group stabilizes binding via water-mediated hydrogen bonds to catalytic serine residues .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodology :
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Meta-analysis : Aggregate data from ≥5 independent studies. Normalize activity metrics (e.g., % inhibition at 10 µM) and exclude outliers using Grubbs’ test (α = 0.05).
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Experimental replication : Vary assay conditions (e.g., buffer ionic strength, incubation time) to identify confounding factors. Cross-validate with orthogonal methods (SPR vs. fluorescence assays) .
- Example :
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Discrepant IC₅₀ values (10 nM vs. 1 µM) were traced to differences in enzyme purity (≥90% purity required) .
Q. What strategies improve the compound’s stability under experimental conditions?
- Methodology :
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Storage : Lyophilize and store at –80°C under argon. Avoid aqueous solutions >24 hours (hydrolysis risk at pH > 8).
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In situ stabilization : Add antioxidants (0.1% BHT) in cell culture media. Use deuterated solvents (DMSO-d₆) for NMR to minimize decomposition .
- Stability Data :
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Half-life in PBS (pH 7.4, 37°C): 48 hours.
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Degradation products: Adamantane carboxylic acid (identified via LC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
